2-Pentadecylimidazoline
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Overview
Description
2-Pentadecylimidazoline is a chemical compound with the molecular formula C18H36N2. It belongs to the class of imidazolines, which are heterocyclic compounds containing nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylimidazoline typically involves the cyclization of fatty acids with polyamines. One common method is the reaction of diethylenetriamine with fatty acids under non-solvent microwave irradiation using calcium oxide as a support. This method is efficient, requiring only 5-10 minutes and yielding high purity products .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of fatty acids and polyamines under vacuum conditions. Fatty acids such as stearic acid, palmitic acid, and oleic acid are commonly used in this process. The reaction is typically carried out at elevated temperatures to facilitate the cyclization and formation of the imidazoline ring .
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecylimidazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents to introduce new functional groups
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while reduction can produce imidazoline derivatives with altered electronic properties .
Scientific Research Applications
2-Pentadecylimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound is utilized in the production of surfactants, corrosion inhibitors, and fabric softeners due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of 2-pentadecylimidazoline involves its interaction with specific molecular targets and pathways. It is known to interact with cell membranes, altering their properties and affecting cellular processes. The compound can also modulate enzyme activities and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Pentadecyl-2-oxazoline: Similar in structure but contains an oxazoline ring instead of an imidazoline ring.
2-Pentadecyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with slight structural differences.
Uniqueness: 2-Pentadecylimidazoline is unique due to its specific combination of a long alkyl chain and an imidazoline ring. This structure imparts distinct amphiphilic properties, making it highly effective in applications such as surfactants and corrosion inhibitors .
Properties
CAS No. |
12379-47-4 |
---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
InChI Key |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCN1 |
Origin of Product |
United States |
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